molecular formula C21H19ClN2O2 B14984790 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B14984790
M. Wt: 366.8 g/mol
InChI Key: OURQCPCYGVCLPE-MDZDMXLPSA-N
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Description

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzoxazole moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Substitution: The benzoxazole derivative is then reacted with piperidine in the presence of a suitable base to form the piperidinyl-benzoxazole intermediate.

    Chlorophenyl Prop-2-en-1-one Formation: The final step involves the reaction of the piperidinyl-benzoxazole intermediate with 2-chlorobenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming the corresponding saturated ketone.

    Substitution: The benzoxazole and chlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Saturated ketones.

    Substitution Products: Various substituted benzoxazole and chlorophenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Studied as a candidate for drug development targeting specific biological pathways.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Potential applications in the field of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 2-chlorophenyl group in (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
  • The combination of the benzoxazole and piperidine moieties provides a versatile scaffold for further chemical modifications and optimization for various applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19ClN2O2/c22-17-6-2-1-5-15(17)9-10-20(25)24-13-11-16(12-14-24)21-23-18-7-3-4-8-19(18)26-21/h1-10,16H,11-14H2/b10-9+

InChI Key

OURQCPCYGVCLPE-MDZDMXLPSA-N

Isomeric SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

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